2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol
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Overview
Description
2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol is a complex organic compound with the molecular formula C46H95O8P and a molecular weight of 807.229. This compound is known for its unique structure, which includes multiple methyl groups and long hydrocarbon chains, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol involves several steps. The starting materials typically include 3,7,11,15-tetramethylhexadecanol and glycerol derivatives. The synthetic route involves the following steps:
Hydroxylation: The initial step involves the hydroxylation of 3,7,11,15-tetramethylhexadecanol to introduce hydroxyl groups.
Etherification: The hydroxylated product undergoes etherification with glycerol derivatives to form the desired compound.
Phosphorylation: The final step involves the phosphorylation of the etherified product to introduce the phosphate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and multiple functional groups allow it to interact with cellular membranes, proteins, and enzymes. These interactions can modulate various biochemical processes, including signal transduction, enzyme activity, and membrane fluidity .
Comparison with Similar Compounds
2,3-Diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol can be compared with similar compounds such as:
2,3-di-O-(3’R,7’R,11’R,15’-tetramethylhexadecyl)-sn-glycerol: This compound shares a similar structure but lacks the phosphate group, making it less polar and less reactive in certain chemical reactions.
3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol: This compound has a similar hydrocarbon chain but differs in the functional groups attached, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of long hydrocarbon chains and multiple functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
42274-15-7 |
---|---|
Molecular Formula |
C46H95O8P |
Molecular Weight |
807.2 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C46H95O8P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-51-35-46(36-54-55(49,50)53-34-45(48)33-47)52-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-48H,11-36H2,1-10H3,(H,49,50) |
InChI Key |
AFYVWQWWQKSZEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(CO)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(CO)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol 2,3-PG |
Origin of Product |
United States |
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